

Application Notes and Protocols for Wdr5-IN-8

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Compound of Interest

Compound Name: *Wdr5-IN-8*

Cat. No.: *B12373487*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Wdr5-IN-8 is a potent and specific small molecule inhibitor of WD repeat-containing protein 5 (WDR5).^{[1][2]} WDR5 is a crucial scaffolding protein that plays a central role in epigenetic regulation and oncogenesis. It is a core component of several protein complexes, most notably the Mixed Lineage Leukemia (MLL) and SET1 histone methyltransferase (HMT) complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4), a key mark for active gene transcription.^{[3][4]} Additionally, WDR5 is known to interact with the oncoprotein MYC, facilitating its recruitment to chromatin and subsequent activation of target genes involved in cell proliferation and tumorigenesis.^{[5][6][7]}

Wdr5-IN-8 exerts its inhibitory effect by binding to the "WIN" (WDR5-Interaction) site on the WDR5 protein. This binding event competitively disrupts the interaction between WDR5 and its binding partners that contain a WIN motif, such as MLL.^{[3][4]} By blocking this interaction, **Wdr5-IN-8** effectively inhibits the assembly and enzymatic activity of the MLL/SET1 complexes, leading to a reduction in H3K4 methylation and the downregulation of oncogenic gene expression. This mechanism of action makes **Wdr5-IN-8** a valuable tool for studying the biological functions of WDR5 and a potential therapeutic agent for cancers dependent on WDR5 activity, particularly acute leukemias.^{[1][2]}

Physicochemical Properties

Property	Value	Reference
IC50	15.5 nM	[1] [2]
Molecular Formula	C ₂₉ H ₂₉ ClN ₄ O ₂	MedChemExpress
Molecular Weight	501.02 g/mol	MedChemExpress
Appearance	Crystalline solid	MedChemExpress
Solubility	Soluble in DMSO	MedChemExpress

Data Presentation

In Vitro Activity of WDR5 WIN Site Inhibitors

The following table summarizes the inhibitory activities of various WDR5 WIN site inhibitors, including compounds with similar mechanisms of action to **Wdr5-IN-8**, across different cancer cell lines. This data provides a comparative context for the expected efficacy of **Wdr5-IN-8**.

Compound	Cell Line	Cancer Type	Assay Type	IC50/GI50/Kd	Reference
Wdr5-IN-8	Human Acute Leukemia Cell Lines	Acute Leukemia	Proliferation Assay	IC50: 15.5 nM	[1][2]
OICR-9429	MV4;11	Acute Myeloid Leukemia	Proliferation Assay	GI50: < 50 nM	[8]
OICR-9429	MOLM-13	Acute Myeloid Leukemia	Proliferation Assay	GI50: < 50 nM	[9]
OICR-9429	HCT116	Colon Cancer	Cell Viability	IC50: ~10 µM	[2]
OICR-9429	SW620	Colon Cancer	Cell Viability	IC50: ~1 µM	[2]
OICR-9429	RKO	Colon Cancer	Cell Viability	IC50: ~5 µM	[2]
C16	GBM CSCs	Glioblastoma	Cell Viability	IC50: 0.4 - 6.6 µM	[5]
MM-102	GBM CSCs	Glioblastoma	Cell Viability	IC50: ~1-10 µM	[3]
Piribedil	GBM CSCs	Glioblastoma	Cell Viability	IC50: ~1-10 µM	[3]

Note: Data for OICR-9429, C16, MM-102, and Piribedil are included to provide a broader understanding of the activity of WDR5 WIN site inhibitors in various cancer models.

Signaling Pathways

WDR5-MLL Signaling Pathway

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WDR5-MYC Signaling Pathway

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Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of **Wdr5-IN-8** on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., MV4;11, MOLM-13)
- Complete culture medium
- **Wdr5-IN-8**
- DMSO (vehicle control)
- 96-well plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **Wdr5-IN-8** in complete culture medium. A final concentration range of 1 nM to 10 μ M is recommended. Prepare a vehicle control with the same final concentration of DMSO.

- Add 100 µL of the diluted **Wdr5-IN-8** or vehicle control to the respective wells.
- Incubate the plate for 72 hours at 37°C.
- Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL Interaction

This protocol is to determine if **Wdr5-IN-8** disrupts the interaction between WDR5 and MLL1.

Materials:

- Cells expressing endogenous or tagged WDR5 and MLL1
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- **Wdr5-IN-8**
- DMSO
- Anti-WDR5 antibody or anti-tag antibody
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer
- SDS-PAGE and Western blot reagents
- Anti-MLL1 antibody
- Anti-WDR5 antibody

Procedure:

- Treat cells with the desired concentration of **Wdr5-IN-8** or DMSO for 4-24 hours.
- Lyse the cells in lysis buffer and quantify the protein concentration.
- Incubate 500-1000 µg of protein lysate with the anti-WDR5 antibody overnight at 4°C with gentle rotation.
- Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
- Wash the beads three times with wash buffer.
- Elute the protein complexes from the beads using elution buffer.
- Analyze the eluates by SDS-PAGE and Western blotting using anti-MLL1 and anti-WDR5 antibodies. A decrease in the MLL1 signal in the **Wdr5-IN-8** treated sample compared to the DMSO control indicates disruption of the interaction.

Chromatin Immunoprecipitation (ChIP)

This protocol is to investigate the effect of **Wdr5-IN-8** on the recruitment of WDR5 to the promoter regions of its target genes.

Materials:

- Cells treated with **Wdr5-IN-8** or DMSO
- Formaldehyde (for cross-linking)
- Glycine
- ChIP lysis buffer
- Sonication equipment
- Anti-WDR5 antibody
- IgG control antibody

- Protein A/G magnetic beads
- ChIP wash buffers
- Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- qPCR reagents and primers for target gene promoters (e.g., HOXA9, MYC target genes)

Procedure:

- Treat cells with **Wdr5-IN-8** or DMSO for the desired time.
- Cross-link proteins to DNA with 1% formaldehyde.
- Quench the reaction with glycine.
- Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
- Incubate the sheared chromatin with anti-WDR5 antibody or IgG control overnight at 4°C.
- Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Wash the beads with a series of ChIP wash buffers.
- Elute the complexes and reverse the cross-links.
- Treat with RNase A and Proteinase K.
- Purify the DNA.
- Perform qPCR to quantify the enrichment of target gene promoters. A decrease in enrichment in the **Wdr5-IN-8** treated sample indicates displacement of WDR5 from the chromatin.

Experimental Workflow

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